

# Potential Genotoxicity of N-Nitroso-Salbutamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | N-Nitroso-Salbutamol |           |  |  |  |  |
| Cat. No.:            | B13451198            | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**N-Nitroso-Salbutamol** is a nitrosamine drug substance-related impurity (NDSRI) of Salbutamol, a widely used bronchodilator. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of **N-Nitroso-Salbutamol**. While specific public experimental data on the genotoxicity of **N-Nitroso-Salbutamol** is limited, this document outlines the regulatory context, recommended experimental protocols for its assessment, and illustrative data based on the known properties of similar nitrosamines. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret genotoxicity studies for this and other related NDSRIs.

### Introduction

Nitrosamine impurities in pharmaceuticals have come under intense scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies have issued guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments and, where necessary, confirmatory testing.[1][3][4] N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic.[1][5]



**N-Nitroso-Salbutamol** is an N-nitroso derivative of Salbutamol.[6][7] The FDA has established an Acceptable Intake (AI) limit for N-nitroso-albuterol (**N-Nitroso-Salbutamol**) of 1500 ng/day, placing it in Potency Category 5, which suggests a lower carcinogenic potential compared to other more potent nitrosamines.[6] Despite this, a thorough evaluation of its genotoxic potential is warranted.

This guide details the standard and enhanced experimental protocols for key genotoxicity assays—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—that are suitable for evaluating the genotoxic risk of **N-Nitroso-Salbutamol**.

## Regulatory Landscape and Risk Assessment

Regulatory bodies require pharmaceutical manufacturers to conduct risk assessments for the presence of nitrosamine impurities in their products.[3][4] If a risk is identified, confirmatory testing using validated analytical methods is necessary.[8] The acceptable intake limits for nitrosamines are determined based on their carcinogenic potential.[3][8] For NDSRIs like **N-Nitroso-Salbutamol**, the FDA provides guidance on determining these limits based on potency categorization.[8]

## Illustrative Genotoxicity Data

As of the date of this publication, specific quantitative genotoxicity data for **N-Nitroso-Salbutamol** from publicly available studies are scarce. The following tables present illustrative data for the Ames test, in vitro micronucleus assay, and in vitro comet assay. This data is hypothetical and intended to serve as an example of expected results for a compound with low genotoxic potential, consistent with **N-Nitroso-Salbutamol**'s high Al limit.

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data for **N-Nitroso-Salbutamol** 



| Tester<br>Strain     | Metabolic<br>Activation<br>(S9) | Concentrati<br>on (µ<br>g/plate ) | Mean<br>Revertant<br>Colonies ±<br>SD | Fold<br>Induction | Result   |
|----------------------|---------------------------------|-----------------------------------|---------------------------------------|-------------------|----------|
| TA100                | -                               | 0                                 | 120 ± 12                              | -                 | Negative |
| 10                   | 125 ± 15                        | 1.04                              |                                       |                   |          |
| 50                   | 130 ± 11                        | 1.08                              | -                                     |                   |          |
| 100                  | 135 ± 14                        | 1.13                              | _                                     |                   |          |
| + (Hamster<br>Liver) | 0                               | 125 ± 13                          | -                                     | Negative          |          |
| 10                   | 135 ± 16                        | 1.08                              |                                       |                   | _        |
| 50                   | 150 ± 18                        | 1.20                              | _                                     |                   |          |
| 100                  | 180 ± 20                        | 1.44                              | -                                     |                   |          |
| TA1535               | + (Hamster<br>Liver)            | 0                                 | 25 ± 5                                | -                 | Negative |
| 10                   | 28 ± 4                          | 1.12                              |                                       |                   |          |
| 50                   | 35 ± 6                          | 1.40                              | _                                     |                   |          |
| 100                  | 45 ± 7                          | 1.80                              | -                                     |                   |          |

Table 2: Illustrative In Vitro Micronucleus Assay Data for **N-Nitroso-Salbutamol** in Human TK6 Cells



| Treatment                         | Concentration<br>(μM) | %<br>Micronucleate<br>d Binucleated<br>Cells ± SD | % Cytotoxicity<br>± SD | Result   |
|-----------------------------------|-----------------------|---------------------------------------------------|------------------------|----------|
| Vehicle Control                   | 0                     | $1.2 \pm 0.3$                                     | 0                      | Negative |
| N-Nitroso-<br>Salbutamol<br>(+S9) | 100                   | 1.5 ± 0.4                                         | 5 ± 2                  | Negative |
| 500                               | $2.0 \pm 0.5$         | 15 ± 4                                            | Negative               | _        |
| 1000                              | $2.8 \pm 0.6$         | 30 ± 5                                            | Equivocal              |          |
| Positive Control<br>(Mitomycin C) | 0.5                   | 15.5 ± 2.1                                        | 45 ± 6                 | Positive |

Table 3: Illustrative In Vitro Comet Assay Data for **N-Nitroso-Salbutamol** in Human HepG2 Cells

| Treatment | Concentration ( $\mu$ M) | % Tail DNA  $\pm$  SD | Result | | :--- | :--- | | Vehicle Control | 0 | 3.5  $\pm$  1.1 | Negative | | **N-Nitroso-Salbutamol** (+S9) | 500 | 4.2  $\pm$  1.5 | Negative | | 1000 | 6.8  $\pm$  2.0 | Equivocal | | | 2000 | 10.5  $\pm$  2.8 | Positive | | Positive Control (MMS) | 100 | 25.1  $\pm$  4.5 | Positive |

## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for the key genotoxicity assays recommended for the evaluation of **N-Nitroso-Salbutamol**.

# Bacterial Reverse Mutation Assay (Ames Test) -Enhanced Protocol for N-Nitrosamines

The standard Ames test (OECD Test Guideline 471) may have reduced sensitivity for some N-nitrosamines.[9] Therefore, an enhanced protocol is recommended.[9]

Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce gene mutations in bacteria.



#### Materials:

- Tester Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).[9]
- Metabolic Activation: Aroclor 1254-induced hamster liver S9 fraction (preferred for nitrosamines) and rat liver S9 fraction.[10][11]
- Test Compound: N-Nitroso-Salbutamol, dissolved in a suitable solvent (e.g., water or DMSO).
- Media and Reagents: Minimal glucose agar plates, top agar, cofactors for S9 mix (NADP, G6P).

#### Procedure:

- Pre-incubation Method: This method is recommended over the plate incorporation method for nitrosamines.[9]
- Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.
- Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[9]
- Plating: After incubation, add 2.0 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A positive result is indicated
  by a concentration-dependent increase in revertant colonies that is at least double the
  background count.

## In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[12]

## Foundational & Exploratory



Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce chromosomal damage in mammalian cells.

#### Materials:

- Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.
- Metabolic Activation: Hamster or rat liver S9 fraction.
- Test Compound: N-Nitroso-Salbutamol.
- Reagents: Cytochalasin B (to block cytokinesis), culture medium, fixative (methanol/acetic acid), staining solution (e.g., Giemsa or a fluorescent DNA stain).

#### Procedure:

- Cell Seeding: Seed cells at an appropriate density in culture plates.
- Treatment: Expose the cells to a range of concentrations of N-Nitroso-Salbutamol with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).
- Removal of Test Compound: Wash the cells and replace the medium.
- Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells. The timing of addition is critical and should allow for one to two cell cycles post-treatment.[12]
- Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Slide Preparation: Prepare slides by dropping the cell suspension onto clean glass slides, followed by air-drying.
- Staining: Stain the slides with an appropriate DNA stain.
- Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the
  presence of micronuclei. Cytotoxicity is also assessed, often by calculating the CytokinesisBlock Proliferation Index (CBPI).



# In Vitro Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA strand breaks in individual cells.[13]

Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce DNA strand breaks in mammalian cells.

#### Materials:

- Cell Line: Human cells such as HepG2 (metabolically competent) or TK6.
- Metabolic Activation: S9 fraction if using metabolically incompetent cells.
- Test Compound: N-Nitroso-Salbutamol.
- Reagents: Low melting point agarose, lysis solution (containing Triton X-100 and NaCl), alkaline electrophoresis buffer (pH > 13), neutralizing buffer, and a fluorescent DNA stain (e.g., SYBR Green).

#### Procedure:

- Cell Treatment: Expose cells in suspension or monolayer to various concentrations of N-Nitroso-Salbutamol with and without S9 metabolic activation.
- Embedding: Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.
- Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
- Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline buffer to allow the DNA to unwind.
- Electrophoresis: Apply a voltage to the electrophoresis tank. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."[13]
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.



 Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. At least 50-100 cells per slide are scored. The extent of DNA damage is typically quantified as the percentage of DNA in the comet tail (% Tail DNA).

# Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical genotoxic pathway of a generic nitrosamine and the workflows for the key genotoxicity assays.



Click to download full resolution via product page

Caption: Theoretical pathway for nitrosamine-induced genotoxicity.





Click to download full resolution via product page

Caption: Workflow for the enhanced Ames test.





Click to download full resolution via product page

Caption: Workflow for the in vitro micronucleus assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. veeprho.com [veeprho.com]
- 7. Salbutamol Nitroso Impurity 1 | | SynZeal [synzeal.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub New Scientific Knowledge & Development Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. neb.com [neb.com]
- To cite this document: BenchChem. [Potential Genotoxicity of N-Nitroso-Salbutamol: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13451198#potential-genotoxicity-of-n-nitroso-salbutamol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com